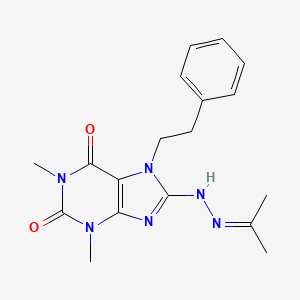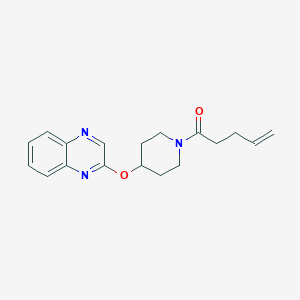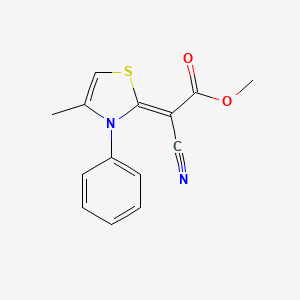![molecular formula C18H16FN3O3 B2357075 2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide CAS No. 1060293-88-0](/img/structure/B2357075.png)
2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Met Kinase Inhibitor Development
The discovery of potent and selective Met kinase inhibitors exemplifies the application of complex chemical compounds in therapeutic agent development. These compounds, including analogues like substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have shown significant promise in preclinical trials for treating various cancers, such as gastric carcinoma, by inhibiting the Met kinase superfamily. This class of compounds demonstrates the critical role of chemical synthesis in developing novel therapeutic agents with favorable pharmacokinetic and safety profiles for clinical use (Schroeder et al., 2009).
Synthesis of Pyrimidine Derivatives
The one-step synthesis of pyrido[2,3-d]pyrimidines and related compounds highlights the importance of chemical synthesis techniques in creating bioactive molecules. These methodologies allow for the efficient production of compounds with potential antimicrobial, anti-inflammatory, and analgesic properties, contributing to the drug discovery process and expanding the chemical space of therapeutic agents (Harutyunyan et al., 2015).
Aldose Reductase Inhibitors
The development of aldose reductase inhibitors from pyrido[1,2-a]pyrimidin-4-one derivatives showcases the exploration of novel chemical entities for treating complications related to diabetes. These compounds, particularly those bearing phenol or catechol moieties, have demonstrated significant inhibitory potency and antioxidant activity, underscoring the potential of targeted chemical synthesis in addressing specific biochemical pathways involved in disease processes (La Motta et al., 2007).
Antimicrobial and Antifungal Agents
The synthesis and evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating pyrimidine rings have shown moderate antimicrobial activity. This research application emphasizes the role of chemical compound synthesis in discovering new antimicrobial and antifungal agents, contributing to the ongoing fight against resistant microbial strains (Farag et al., 2009).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-11-16(18(24)22-10-6-5-9-15(22)20-11)21-17(23)12(2)25-14-8-4-3-7-13(14)19/h3-10,12H,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSORRHJQCOAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C(C)OC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)
![7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2356995.png)




![Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2357003.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2357005.png)





